molecular formula C10H8N2O4 B162441 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid CAS No. 131615-98-0

2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid

Cat. No.: B162441
CAS No.: 131615-98-0
M. Wt: 220.18 g/mol
InChI Key: UMQQAWNWJIXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propanoic Acid Moiety: This step often involves the use of reagents such as acetic anhydride or propanoic acid derivatives under controlled conditions to introduce the propanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and others depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid
  • 2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)propanoic acid

Uniqueness

2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolo[3,4-b]pyridine core and propanoic acid moiety make it a versatile compound for various applications, distinguishing it from similar compounds with different substituents or core structures.

Properties

CAS No.

131615-98-0

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-3-2-4-11-7(6)9(12)14/h2-5H,1H3,(H,15,16)

InChI Key

UMQQAWNWJIXIHZ-UHFFFAOYSA-N

SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2

Synonyms

6H-Pyrrolo[3,4-b]pyridine-6-acetic acid, 5,7-dihydro--alpha--methyl-5,7-dioxo-

Origin of Product

United States

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